beta-Galactopyranosyl-1,3-arabinose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

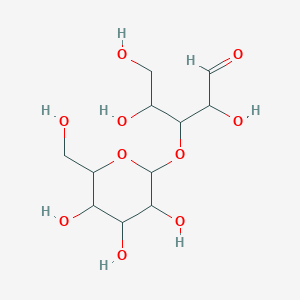

beta-Galactopyranosyl-1,3-arabinose: is a glycosylarabinose consisting of aldehydo-D-arabinose having a beta-D-galactopyranosyl residue at the 3-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactopyranosyl-1,3-arabinose can be achieved through enzymatic reactions involving beta-galactosidase. For example, L-arabinose can be hydrolyzed in a culture containing lactose and arabinose, resulting in the formation of this compound . The reaction conditions typically involve growing cultures of specific microorganisms, such as Sporobolomyces singularis, in media containing lactose and a sugar acceptor .

Industrial Production Methods: the enzymatic synthesis approach using microorganisms like Sporobolomyces singularis could be scaled up for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: beta-Galactopyranosyl-1,3-arabinose can undergo various chemical reactions, including hydrolysis and glycosylation .

Common Reagents and Conditions: Common reagents used in these reactions include beta-galactosidase enzymes and substrates like lactose and arabinose . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.

Major Products: The major product formed from the hydrolysis of this compound is L-arabinose .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, beta-Galactopyranosyl-1,3-arabinose is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .

Biology: In biological research, this compound is used to investigate the enzymatic activities of beta-galactosidase and alpha-galactosidase .

Medicine: In medicine, this compound is studied for its potential role in drug development and as a biomarker for certain metabolic conditions .

Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a precursor for the synthesis of other complex carbohydrates .

Mecanismo De Acción

The mechanism of action of beta-Galactopyranosyl-1,3-arabinose involves its interaction with specific enzymes, such as beta-galactosidase . These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of L-arabinose . The molecular targets and pathways involved in this process include the active sites of the enzymes and the glycosidic linkage between the sugar residues .

Comparación Con Compuestos Similares

Uniqueness: beta-Galactopyranosyl-1,3-arabinose is unique due to its specific glycosidic linkage at the 3-position of the arabinose residue . This structural feature distinguishes it from other similar compounds, such as beta-D-Galactopyranosyl-(1→4)-D-galactopyranose, which has a different glycosidic linkage .

Actividad Biológica

Beta-Galactopyranosyl-1,3-arabinose is a disaccharide formed by the linkage of a beta-D-galactopyranosyl unit to a D-arabinose unit through a 1,3-glycosidic bond. This compound plays a significant role in plant biology, particularly in the structure and function of plant cell walls. Its molecular formula is C12H22O11 with a molecular weight of approximately 312.27 g/mol. This article explores its biological activities, structural characteristics, and potential applications based on recent research findings.

Structural Characteristics

This compound is part of the broader class of oligosaccharides and is integral to the composition of arabinogalactan proteins (AGPs). AGPs are crucial for plant growth and development, influencing cell wall stability and extensibility. The structural properties of this compound facilitate its interactions with various proteins and enzymes involved in carbohydrate metabolism .

1. Role in Plant Cell Walls

This compound contributes to the functionality of AGPs by enhancing cell wall extensibility and stability. This is essential for processes such as cell division and elongation . The synthesis of AGPs begins with proline hydroxylation in the endoplasmic reticulum, followed by glycosylation in the Golgi apparatus .

2. Interaction with Microbiota

Recent studies have highlighted the interaction of this compound with gut microbiota, particularly in probiotic species like Bifidobacterium longum. These interactions may influence carbohydrate metabolism and contribute to health benefits such as improved gut health and enhanced immune responses .

3. Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate signaling pathways and interact with specific receptors or enzymes involved in metabolic processes . Its potential role in managing conditions such as diabetes through modulation of blood glucose levels has been suggested but requires further investigation.

Data Tables

| Characteristic | Details |

|---|---|

| Molecular Formula | C12H22O11 |

| Molecular Weight | 312.27 g/mol |

| Glycosidic Linkage | 1,3-glycosidic bond |

| Biological Role | Component of AGPs; influences cell wall stability |

| Biological Activity | Description |

|---|---|

| Plant Growth | Enhances cell wall extensibility |

| Gut Microbiota Interaction | Modulates carbohydrate metabolism |

| Potential Therapeutic Use | May aid in diabetes management |

Case Study 1: Interaction with Gut Microbiota

A study identified a novel enzyme from Bifidobacterium longum that effectively hydrolyzes this compound. This enzyme's activity was significantly higher compared to other glycosidases, suggesting a specialized metabolic pathway for utilizing this disaccharide .

Case Study 2: Role in Plant Development

Research on Arabidopsis thaliana mutants lacking exo-β-1,3-galactosidase activity demonstrated altered cell wall extensibility. This phenotype was linked to defects in AGP glycosylation, underscoring the importance of this compound in plant development .

Propiedades

IUPAC Name |

2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTRCZJSZGZSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.